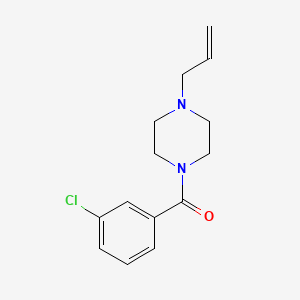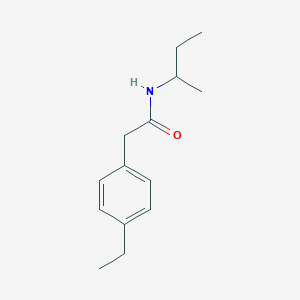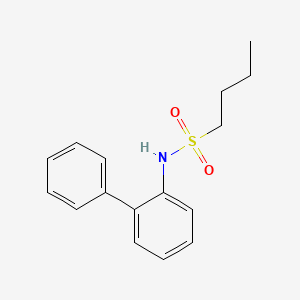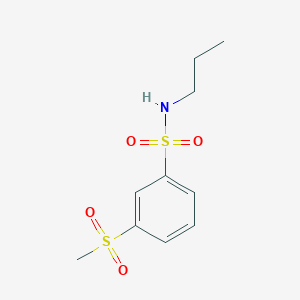
1-allyl-4-(3-chlorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-(3-chlorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery.
Mecanismo De Acción
The exact mechanism of action of 1-allyl-4-(3-chlorobenzoyl)piperazine is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine receptors in the brain. The compound has been found to bind to the 5-HT1A and 5-HT2A receptors, as well as the D2 and D3 receptors. This binding leads to the modulation of neurotransmitter release, which in turn affects the behavior and mood of the individual.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a critical role in regulating mood, behavior, and cognition. The compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-allyl-4-(3-chlorobenzoyl)piperazine in lab experiments include its high purity, high yield, and well-established synthesis method. The compound has also been extensively studied, which makes it a valuable tool for investigating the pharmacological and biochemical effects of piperazine derivatives. However, the limitations of using this compound include its potential toxicity and the need for appropriate safety precautions when handling the compound.
Direcciones Futuras
There are several future directions for the research on 1-allyl-4-(3-chlorobenzoyl)piperazine. One potential direction is to investigate the compound's potential use in the treatment of other disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to explore the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in drug discovery. The compound exhibits a wide range of pharmacological activities and has been investigated for its potential use in the treatment of various disorders. The compound's well-established synthesis method, high purity, and high yield make it a valuable tool for investigating the pharmacological and biochemical effects of piperazine derivatives. Future research on this compound may lead to the development of novel drugs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-allyl-4-(3-chlorobenzoyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of an appropriate base such as triethylamine. The resulting intermediate is then reacted with allyl bromide in the presence of a palladium catalyst to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
1-allyl-4-(3-chlorobenzoyl)piperazine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of pharmacological activities such as antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of various disorders such as schizophrenia, anxiety, and depression.
Propiedades
IUPAC Name |
(3-chlorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(15)11-12/h2-5,11H,1,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJOVTWZSQQYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethoxy-2-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5329389.png)



![4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)
![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)
![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5329438.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)



![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5329498.png)